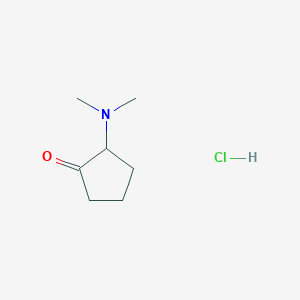
2-(Dimethylamino)cyclopentan-1-one hydrochloride
Overview
Description
2-(Dimethylamino)cyclopentan-1-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Dimethylamino)cyclopentan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by detailed research findings and data tables.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to significant biological effects.
Target Interactions
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways, particularly in cancer cells.
- Receptor Modulation : It may also act on neurotransmitter receptors, influencing neurochemical pathways.
Research indicates that this compound exhibits several notable biochemical properties:
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents, enhancing bioavailability. |
| Stability | Stable under physiological conditions, maintaining activity over time. |
| Lipophilicity | Moderate lipophilicity, facilitating cell membrane penetration. |
Cellular Effects
In vitro studies have demonstrated that this compound affects various cell types:
- Cancer Cell Lines : Exhibits cytotoxic effects against multiple cancer cell lines, including:
- Leukemia : Induces apoptosis and inhibits proliferation.
- Colon Cancer : Demonstrates significant anti-proliferative activity with IC50 values below 10 μM.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on SGC-7901 gastric cancer cells. The findings included:
- Apoptosis Induction : Flow cytometry revealed a dose-dependent increase in apoptosis.
- Cell Cycle Arrest : Treatment led to an accumulation of cells in the G2/M phase, indicating interference with the cell cycle.
In Vivo Studies
Animal model studies have further confirmed the therapeutic potential of this compound:
- Xenograft Model : In a mouse model implanted with SGC-7901 cells:
- Tumor Growth Inhibition : Significant reduction in tumor volume and weight was observed after treatment.
- Safety Profile : The compound was well-tolerated with no significant toxicity noted during the treatment period.
Metabolic Pathways
The metabolism of this compound involves various enzymatic processes that can lead to the formation of active metabolites. These metabolites may contribute to its biological activity and therapeutic effects.
Transport and Distribution
The compound is transported within biological systems through specific transporters that influence its distribution and accumulation in tissues. This distribution is crucial for its efficacy as a therapeutic agent.
Comparison with Similar Compounds
When compared to other compounds within the same class, such as benzofuran derivatives, this compound shows unique properties:
| Compound | Biological Activity | Notes |
|---|---|---|
| Benzofuran Derivatives | Anticancer, antibacterial | Broad spectrum of activity |
| 2-Dimethylaminocyclohexanone | Analgesic effects | Lower toxicity |
Properties
IUPAC Name |
2-(dimethylamino)cyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPJOFLRDOORIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















